

commercial availability of 2-Methyl-4-(piperidin-1-ylsulfonyl)phenylboronic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-Methyl-4-(piperidin-1-ylsulfonyl)phenylboronic acid
Cat. No.:	B580906

[Get Quote](#)

Technical Guide: 2-Methyl-4-(piperidin-1-ylsulfonyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4-(piperidin-1-ylsulfonyl)phenylboronic acid is a specialized organic compound that belongs to the family of arylboronic acids. Its structure, featuring a boronic acid group, a methyl substituent, and a piperidinylsulfonyl moiety, makes it a valuable building block in synthetic organic chemistry. Arylboronic acids are renowned for their utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern carbon-carbon bond formation. The presence of the sulfonylpiperidine group may also impart specific physicochemical properties and potential biological activity, making this compound of interest in medicinal chemistry and drug discovery. This guide provides an overview of its commercial availability, physicochemical properties, a representative experimental protocol for its application, and a discussion of the potential biological relevance of its structural motifs.

Commercial Availability and Physicochemical Properties

2-Methyl-4-(piperidin-1-ylsulfonyl)phenylboronic acid is available from several chemical suppliers, typically synthesized for research and development purposes. The primary identifier for this compound is its CAS Number: 1217501-52-4.

Physicochemical Data

Property	Value	Reference
CAS Number	1217501-52-4	[1] [2]
Molecular Formula	C ₁₂ H ₁₈ BNO ₄ S	[1] [2]
Molecular Weight	283.15 g/mol	[1]
Purity	Typically ≥95%	[1]
Appearance	White to off-white solid	
Storage	Recommended storage at 2-8 °C under an inert atmosphere	[1]

Supplier Information

Supplier	Purity	Available Quantities
CHIRALEN	99%	100mg, 250mg, 1g, 5g
Combi-Blocks	96%	1g, 5g
SciSupplies	95%	250mg

Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The primary application of arylboronic acids like **2-Methyl-4-(piperidin-1-ylsulfonyl)phenylboronic acid** is in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. While a specific protocol for this exact compound is not readily available in published literature, a general procedure can be adapted from established methods for similar substrates. The following is a representative protocol for the coupling of **2-Methyl-4-(piperidin-1-ylsulfonyl)phenylboronic acid** with a generic aryl bromide.

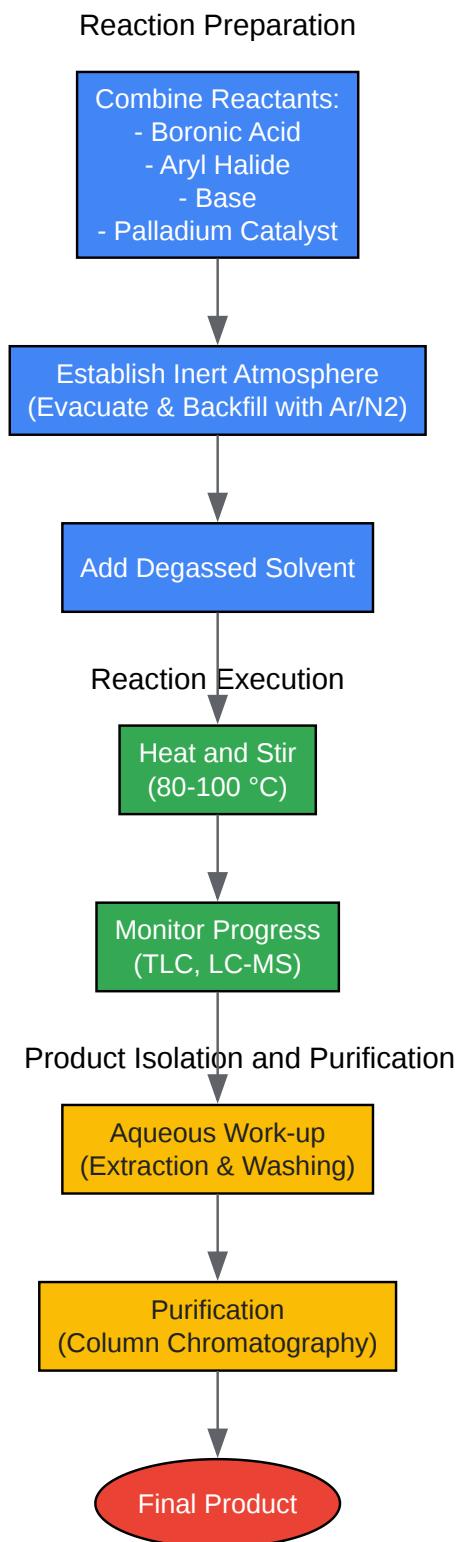
Materials

- **2-Methyl-4-(piperidin-1-ylsulfonyl)phenylboronic acid**
- Aryl bromide (e.g., 4-bromoanisole)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{PdCl}_2(\text{dppf})$)
- Base (e.g., K_2CO_3 , Cs_2CO_3 , K_3PO_4)
- Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF/water mixture)
- Inert gas (Argon or Nitrogen)
- Standard glassware for inert atmosphere reactions

Procedure

- Reaction Setup: In a Schlenk flask, combine **2-Methyl-4-(piperidin-1-ylsulfonyl)phenylboronic acid** (1.2 equivalents), the aryl bromide (1.0 equivalent), the base (2.0 equivalents), and the palladium catalyst (0.05 equivalents).
- Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
- Solvent Addition: Add the degassed solvent to the flask via syringe.
- Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Work-up: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

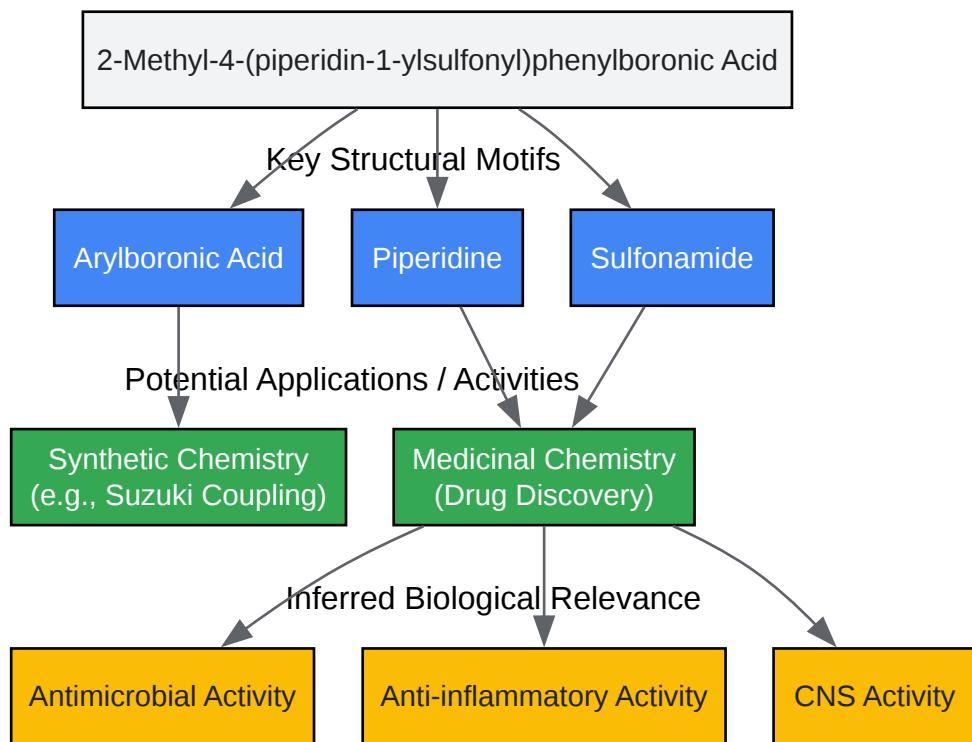
Potential Biological and Medicinal Chemistry Relevance


While no specific biological activity has been reported for **2-Methyl-4-(piperidin-1-ylsulfonyl)phenylboronic acid**, its structural components, namely the piperidine and sulfonamide moieties, are prevalent in many biologically active compounds.

- **Piperidine Scaffold:** The piperidine ring is a common motif in medicinal chemistry and is found in numerous approved drugs. It can influence a molecule's polarity, lipophilicity, and metabolic stability, and can also be involved in key binding interactions with biological targets. Compounds containing piperidine have shown a wide range of activities, including antimicrobial and anti-inflammatory properties.
- **Sulfonamide Group:** The sulfonamide functional group is another important pharmacophore. It is a key component of sulfa drugs (antibacterials) and is also found in diuretics, anticonvulsants, and anti-inflammatory agents. The sulfonamide group can act as a hydrogen bond donor and acceptor, contributing to a molecule's binding affinity for its target.

The combination of these motifs in **2-Methyl-4-(piperidin-1-ylsulfonyl)phenylboronic acid** makes its derivatives interesting candidates for screening in various biological assays, particularly in the search for new therapeutic agents.

Visualizations


Experimental Workflow for Suzuki-Miyaura Coupling

[Click to download full resolution via product page](#)

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Logical Relationship of Structural Motifs to Potential Biological Activity

[Click to download full resolution via product page](#)

Caption: Potential applications based on the compound's structural motifs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [commercial availability of 2-Methyl-4-(piperidin-1-ylsulfonyl)phenylboronic acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b580906#commercial-availability-of-2-methyl-4-piperidin-1-ylsulfonyl-phenylboronic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com